Cas no 33119-67-4 (5-ethyl-4-phenyl-1,3-oxazol-2-amine)

5-ethyl-4-phenyl-1,3-oxazol-2-amine structure
33119-67-4 structure
Product Name:5-ethyl-4-phenyl-1,3-oxazol-2-amine
CAS No:33119-67-4
MF:C11H12N2O
MW:188.225782394409
CID:917615
PubChem ID:292346
Update Time:2025-04-19

5-ethyl-4-phenyl-1,3-oxazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-ethyl-4-phenyl-1,3-oxazol-2-amine
    • 5-Aethyl-4-phenyl-oxazol-2-ylamin
    • 5-ethyl-4-phenyl-oxazol-2-ylamine
    • AC1L6HTC
    • AC1Q4XR5
    • AG-J-14111
    • AR-1G8077
    • CTK4G9975
    • NSC158066
    • SureCN474237
    •  
    • NSC-158066
    • AKOS011344110
    • EN300-157635
    • 5-ethyl-4-phenyl-1,3-oxazol-2-ylamine
    • DTXSID30303379
    • 5-Ethyl-4-phenyloxazol-2-amine
    • SCHEMBL474237
    • DB-118443
    • 5-ethyl-4-phenyl-2,3-dihydro-1,3-oxazol-2-imine
    • 33119-67-4
    • NSC 158066
    • Inchi: 1S/C11H12N2O/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13)
    • InChI Key: KYTFLJKDVQQFGP-UHFFFAOYSA-N
    • SMILES: O1C(N)=NC(C2C=CC=CC=2)=C1CC

Computed Properties

  • Exact Mass: 188.09506
  • Monoisotopic Mass: 188.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Density: 1.135
  • Boiling Point: 367°C at 760 mmHg
  • Flash Point: 175.8°C
  • Refractive Index: 1.577
  • PSA: 52.05
  • LogP: 3.06740

5-ethyl-4-phenyl-1,3-oxazol-2-amine Pricemore >>

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Enamine
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5-ethyl-4-phenyl-1,3-oxazol-2-amine
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Enamine
EN300-157635-0.5g
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EN300-157635-1.0g
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Enamine
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Enamine
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Enamine
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Enamine
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